molecular formula C16H13F2N3O2S B537861 2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile

2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No. B537861
M. Wt: 349.4 g/mol
InChI Key: KPRILTSMLHRTJO-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVP CXCR2 antagonist 24 is a novel potent, orally bioavailable CXCR2 receptor antagonist.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Approaches : Various methods have been developed for synthesizing compounds related to 2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile. These include reactions with chloroacetic acid derivatives and methyl iodide, leading to the formation of thieno[2,3-d]pyrimidines and tris(methylsul-fanyl)pyrimidines (Briel, Franz, & Dobner, 2002).

  • Crystal Structure Analysis : The crystal structure of compounds similar to 2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile has been studied, revealing insights into the triclinic system and coplanarity of pyridine and pyrimidine rings (Mo, Wen-yan, He, & Hong-wu, 2007).

  • Derivative Synthesis : The synthesis of trifluoromethylated analogues and other derivatives of this compound highlights the versatility in chemical modifications and potential for generating various biologically active substances (Sukach et al., 2015).

Potential Biological Activities

  • Dihydrofolate Reductase Inhibition : Studies have indicated that derivatives of this compound may act as inhibitors of the human dihydrofolate reductase (DHFR) enzyme, which is significant for its potential in cancer therapy (Al-Wahaibi et al., 2021).

  • Antibacterial Properties : Some derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents (Shehta & Abdel Hamid, 2019).

  • Antifungal Activity : Certain pyrido[2,3-d]pyrimidine derivatives of this compound have exhibited significant antifungal activities, indicating a potential role in antifungal drug development (Hanafy, 2011).

properties

Product Name

2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile

Molecular Formula

C16H13F2N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C16H13F2N3O2S/c17-12-3-1-2-8(13(12)18)7-24-16-20-14(10-4-9(10)6-22)11(5-19)15(23)21-16/h1-3,9-10,22H,4,6-7H2,(H,20,21,23)/t9-,10+/m1/s1

InChI Key

KPRILTSMLHRTJO-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=C(C(=O)N=C(N2)SCC3=C(C(=CC=C3)F)F)C#N)CO

SMILES

N#CC1=C([C@@H]2[C@@H](CO)C2)N=C(SCC3=CC=CC(F)=C3F)N=C1O

Canonical SMILES

C1C(C1C2=C(C(=O)N=C(N2)SCC3=C(C(=CC=C3)F)F)C#N)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NVP CXCR2 antagonist 24

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile
Reactant of Route 6
2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile

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